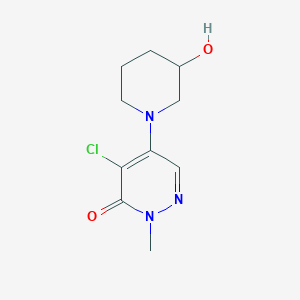

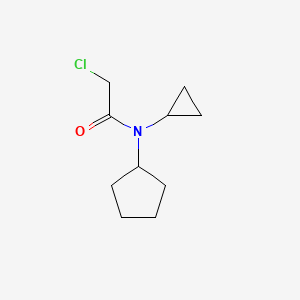

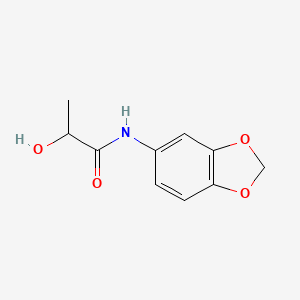

![molecular formula C14H20ClNO B1487669 1-({[(2-クロロフェニル)メチル]アミノ}メチル)シクロヘキサン-1-オール CAS No. 1178483-13-0](/img/structure/B1487669.png)

1-({[(2-クロロフェニル)メチル]アミノ}メチル)シクロヘキサン-1-オール

説明

“1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol” is a chemical compound that has been used in the synthesis of ketamine . Ketamine is an anesthetic and analgesic drug used in both human and veterinary medicines .

Synthesis Analysis

The synthesis of this compound has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis

The molecular formula of “1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol” is C14H20ClNO . The structure of this compound was characterized by 1 H-NMR and IR spectroscopies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .科学的研究の応用

麻酔薬としての用途

この化合物は、ヒトおよび獣医学において広く麻酔薬として使用されているケタミンの合成における前駆体です 。ケタミンは、鎮痛、鎮静、および健忘症をもたらし、筋肉の弛緩を必要としない手術に使用されます。

鎮痛薬としての用途

この中間体から合成されたケタミンは、強力な鎮痛薬としても役立ちます 。特に、やけど、がん、そして人生の終わりにおける患者の疼痛管理に役立ちます。

抗うつ薬としての用途

研究により、ケタミンには急速に作用する抗うつ効果があることが示されています 。それは、治療抵抗性うつ病の治療のために研究されており、他の抗うつ薬が失敗した場合に効果を発揮することが示されています。

アルコール依存症の治療

この化合物から合成されたケタミンは、アルコール依存症の治療のために実験的に使用されてきました 。それは、離脱症状を軽減し、再発率を低下させるのに役立つ可能性があります。

反射性交感神経性ジストロフィー(RSD)の管理

RSDは、複合性局所疼痛症候群(CRPS)としても知られており、慢性的な疼痛状態です。 ケタミンは、RSDに関連する重度の疼痛を管理するために使用することができます .

戦場麻酔薬

歴史的に、ケタミンは、その安全性プロファイルと投与の容易さのために、戦場麻酔薬として使用されてきました 。それは、呼吸と循環への最小限の影響で、迅速な麻酔を提供する上で効果的です。

抗うつ分子の合成

この化合物は、新規抗うつ分子の合成に関与しています。 それは、うつ病の治療における治療の可能性を秘めた新しい化学物質の創出における中間体として作用します .

無毒の合成手順

この化合物は、ケタミンの無毒の合成手順の開発に使用されており、臭素などの有害物質の使用を避け、薬物合成のためのより安全な代替手段を提供しています .

作用機序

Target of Action

It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain. These receptors play a crucial role in neural communication, memory function, and learning .

Mode of Action

Based on its structural similarity to ketamine , it may also act as an antagonist at the NMDA receptors, blocking the action of glutamate, a neurotransmitter in the brain. This blockage can lead to changes in perception, including feelings of disconnection from one’s environment and self .

Biochemical Pathways

As a potential nmda receptor antagonist, it may affect pathways involving glutamate, the most abundant excitatory neurotransmitter in the nervous system .

Pharmacokinetics

Its predicted properties include a boiling point of 3706±170 °C, a density of 1148±006 g/cm3, and a pKa of 1487±020 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

If it acts similarly to ketamine , it may induce a trance-like state, providing pain relief, sedation, and memory loss.

生化学分析

Biochemical Properties

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . This compound can also bind to proteins, altering their conformation and activity. For example, it may interact with transport proteins, affecting the transport of other molecules across cell membranes. Additionally, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can form hydrogen bonds with amino acid residues in proteins, influencing their stability and function.

Cellular Effects

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound may also affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of specific genes. Furthermore, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within cells.

Molecular Mechanism

The molecular mechanism of action of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . For instance, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling. Additionally, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as cellular toxicity or organ damage, may occur at very high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conversion to other metabolites . This compound can also interact with cofactors such as NADH and FAD, influencing the redox state of cells and affecting metabolic flux. Changes in metabolite levels, such as increased production of reactive oxygen species, may also occur as a result of its metabolism.

Transport and Distribution

Within cells and tissues, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is transported and distributed by various mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, facilitating its movement across cell membranes . This compound may also bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The presence of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol in the nucleus can also influence gene expression by interacting with nuclear proteins and DNA.

特性

IUPAC Name |

1-[[(2-chlorophenyl)methylamino]methyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFPAIYXMLCDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNCC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

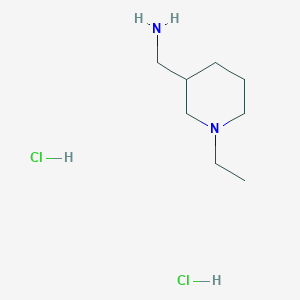

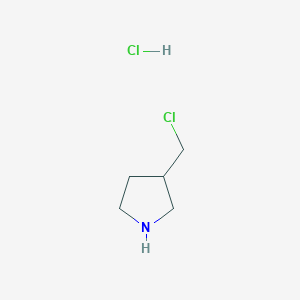

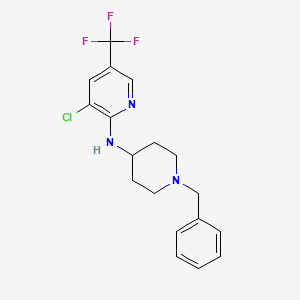

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)

![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)